Cas no 55676-90-9 (1-chloro-2-(chloromethyl)-3-methylbenzene)

1-Chloro-2-(chloromethyl)-3-methylbenzene is a chlorinated aromatic compound with the molecular formula C₈H₈Cl₂. This derivative of toluene features reactive chloromethyl and chloro substituents, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits stability under standard conditions while remaining reactive toward nucleophilic substitution and cross-coupling reactions. Its dual chloro functionality enhances its utility in multi-step synthetic pathways. Careful handling is advised due to its potential lachrymatory and irritant properties. The compound is typically supplied as a clear to pale-yellow liquid with high purity to ensure consistent performance in industrial and laboratory applications.
1-chloro-2-(chloromethyl)-3-methylbenzene structure
55676-90-9 structure
Product Name:1-chloro-2-(chloromethyl)-3-methylbenzene
CAS No:55676-90-9
MF:C8H8Cl2
MW:175.05512046814
CID:1594897
PubChem ID:20072360
Update Time:2025-06-30

1-chloro-2-(chloromethyl)-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-2-(chloromethyl)-3-methyl-
    • 1-chloro-2-(chloromethyl)-3-methylBenzene
    • EN300-170811
    • alpha,2-dichloro-6-methyltoluene
    • G49597
    • DTXSID401271569
    • DA-29578
    • 55676-90-9
    • SCHEMBL9861759
    • QBFRQIVHIHPAPQ-UHFFFAOYSA-N
    • 1-chloro-2-(chloromethyl)-3-methylbenzene
    • Inchi: 1S/C8H8Cl2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
    • InChI Key: QBFRQIVHIHPAPQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1CCl

Computed Properties

  • Exact Mass: 174.00044
  • Monoisotopic Mass: 174.0003056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on 1-chloro-2-(chloromethyl)-3-methylbenzene

Chemical Profile of 1-chloro-2-(chloromethyl)-3-methylbenzene (CAS No. 55676-90-9)

1-chloro-2-(chloromethyl)-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 55676-90-9, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with chloro, chloromethyl, and methyl groups, exhibits unique reactivity that makes it valuable in the development of various chemical derivatives. Its structural configuration allows for diverse functionalization pathways, making it a versatile building block in synthetic chemistry.

The molecular structure of 1-chloro-2-(chloromethyl)-3-methylbenzene consists of a phenyl ring with substituents at the 1, 2, and 3 positions. The presence of a chloro group at the 1-position enhances electrophilic aromatic substitution reactions, while the chloromethyl group at the 2-position introduces nucleophilic sites for further functionalization. The methyl group at the 3-position provides steric and electronic effects that influence the overall reactivity and stability of the molecule. This combination of substituents makes 1-chloro-2-(chloromethyl)-3-methylbenzene a promising candidate for various synthetic applications.

In recent years, research has highlighted the utility of 1-chloro-2-(chloromethyl)-3-methylbenzene in the synthesis of pharmacologically active compounds. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has been exploited to create complex heterocyclic structures. These reactions are pivotal in drug discovery, enabling the formation of novel molecular architectures with potential therapeutic benefits.

Moreover, the compound has been investigated in the context of polymer chemistry. The chloromethyl functionality allows for polymerization reactions, leading to the development of novel polymers with tailored properties. Such materials have applications in coatings, adhesives, and advanced materials science. The versatility of 1-chloro-2-(chloromethyl)-3-methylbenzene in both small-molecule and polymer chemistry underscores its importance as a synthetic intermediate.

Recent advancements in green chemistry have also explored sustainable methods for synthesizing 1-chloro-2-(chloromethyl)-3-methylbenzene. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to promote environmentally friendly chemical practices. These innovations not only enhance efficiency but also reduce the ecological footprint of chemical manufacturing.

The pharmaceutical industry has shown particular interest in derivatives of 1-chloro-2-(chloromethyl)-3-methylbenzene due to its potential as a precursor for bioactive molecules. Studies have demonstrated its role in synthesizing intermediates for antiviral and anticancer agents. The ability to modify its structure through various chemical transformations opens up avenues for developing drugs with improved efficacy and reduced side effects.

In conclusion, 1-chloro-2-(chloromethyl)-3-methylbenzene (CAS No. 55676-90-9) is a multifaceted compound with broad applications in organic synthesis, polymer chemistry, and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and researchers striving to develop innovative materials and therapeutic agents. As scientific understanding progresses, the potential uses of this compound are likely to expand further, reinforcing its significance in modern chemistry.

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